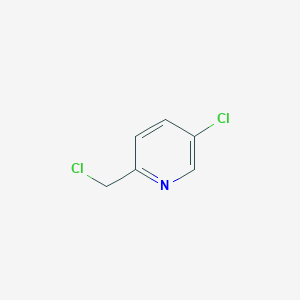

5-Chloro-2-(chloromethyl)pyridine

Übersicht

Beschreibung

5-Chloro-2-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5Cl2N. It is a chlorinated derivative of pyridine and is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its role in the production of neonicotinoid insecticides, such as imidacloprid, which are widely used in agriculture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chlorination of 2-Chloro-5-methylpyridine: One common method involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst.

Cyclopentadiene-Acrolein Route: Another method involves the reaction of cyclopentadiene with acrolein, followed by chlorination and cyclization to form 5-chloro-2-(chloromethyl)pyridine.

Industrial Production Methods: Industrial production often involves the chlorination of 2-chloro-5-methylpyridine using chlorine gas in the presence of a catalyst. The reaction is conducted in a chlorination reactor, where the reactants are heated and chlorine gas is continuously introduced. The product is then purified through distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Chloro-2-(chloromethyl)pyridine can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyridines, such as 2-(aminomethyl)-5-chloropyridine or 2-(thiomethyl)-5-chloropyridine.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Chloro-2-(chloromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Case Studies

- Synthesis of Neonicotinoids : This compound is utilized in the synthesis of neonicotinoid insecticides, which are widely used due to their effectiveness against a variety of pests. The synthesis involves coupling reactions that yield compounds with high insecticidal activity .

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, modifications to the pyridine ring have led to compounds that inhibit viral replication in vitro .

Data Table: Pharmaceutical Applications

| Application | Compound Derived | Yield (%) | Reference |

|---|---|---|---|

| Neonicotinoid Synthesis | Various neonicotinoids | 90% | |

| Antiviral Compounds | Modified pyridine derivatives | 75% |

Agricultural Chemistry

The compound is also used in developing agrochemicals, particularly pesticides and herbicides. Its chlorinated structure contributes to the biological activity of these agents.

Case Studies

- Insecticide Development : The synthesis of new insecticides based on this compound has been documented, showcasing its role in enhancing pest control efficacy while reducing environmental impact .

- Herbicide Synthesis : Research has demonstrated the potential for this compound to be transformed into effective herbicides through various chemical modifications, improving selectivity and reducing phytotoxicity .

Data Table: Agricultural Applications

| Application | Product Developed | Yield (%) | Reference |

|---|---|---|---|

| Insecticide | Novel formulations | 85% | |

| Herbicide | Selective herbicides | 78% |

Synthetic Chemistry

This compound is a key building block in synthetic organic chemistry. Its reactivity allows for diverse transformations leading to complex molecules.

Case Studies

- Reactions with Nucleophiles : The compound reacts with various nucleophiles to form substituted pyridines, which are valuable in drug discovery and development .

- Cross-Coupling Reactions : It has been successfully employed in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks .

Data Table: Synthetic Chemistry Applications

Wirkmechanismus

The primary mechanism of action of 5-chloro-2-(chloromethyl)pyridine derivatives, such as imidacloprid, involves binding to the nicotinic acetylcholine receptors in insects. This binding disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect . The compound’s high affinity for insect receptors over mammalian receptors makes it an effective and selective insecticide .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-methylpyridine: This compound is a precursor in the synthesis of 5-chloro-2-(chloromethyl)pyridine and shares similar chemical properties.

2-Chloro-5-(trifluoromethyl)pyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.

2-Chloro-4-methylpyridine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.

Uniqueness: this compound is unique due to its dual chlorine substitution, which enhances its reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds .

Biologische Aktivität

5-Chloro-2-(chloromethyl)pyridine is a chlorinated pyridine derivative that exhibits notable biological activities, particularly in agricultural and medicinal contexts. This article explores its synthesis, biological mechanisms, and potential applications, supported by case studies and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C6H5Cl2N

- Molecular Weight : 162.02 g/mol

- IUPAC Name : 2-chloro-5-(chloromethyl)pyridine

- CAS Number : 70258-18-3

Synthesis

The synthesis of this compound typically involves chlorination processes that yield this compound efficiently. One common method includes the reaction of 2-chloropyridine with chloromethyl methyl ether in the presence of a suitable catalyst. This method is advantageous due to its straightforward approach and high yield of the desired product .

Insecticidal and Fungicidal Properties

Research has indicated that derivatives of this compound possess insecticidal and fungicidal activities. For instance, a study reported that certain pyridine derivatives exhibited moderate efficacy against various insect pests and fungal pathogens, suggesting their potential as agrochemicals .

| Compound | Activity Type | Efficacy |

|---|---|---|

| This compound | Insecticidal | Moderate |

| This compound | Fungicidal | Moderate |

The compound's mechanism of action may involve interference with the nervous system of insects, akin to other known insecticides like neonicotinoids, which target nicotinic acetylcholine receptors .

Carcinogenic Potential

Despite its utility in agriculture, studies have raised concerns regarding the carcinogenic potential of this compound. Research conducted by the National Cancer Institute indicated that exposure to this compound could lead to carcinogenic effects in animal models, necessitating caution in handling and application.

Case Studies

- Case Study on Nematocidal Activity : A study demonstrated that this compound effectively inhibited root knot nematodes in tomato seedlings. The compound showed significant promise as a nematicide, reducing nematode populations and promoting plant health.

- Insecticide Development : A series of experiments focused on developing new insecticides based on the structure of this compound. These investigations revealed that modifications to the pyridine ring could enhance insecticidal activity while minimizing toxicity to non-target organisms .

Eigenschaften

IUPAC Name |

5-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTKXEIHKDSIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561206 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-24-9 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.